3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a derivative of benzothiazole and chromene . Benzothiazoles exhibit strong fluorescence and luminescence properties and are present in many commercially important organic fluorescent materials . Coumarin (2H-chromen-2-one) is a natural product and flavoring agent . A series of novel benzothiazolyl-coumarin hybrids have been synthesized as potential biological agents and efficient emitting materials .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel . The Cchromene N—C angle is wide [125.28 (8)] .Scientific Research Applications
Antioxidant Properties
The compound's derivatives have shown significant antioxidant activities. For example, a study found that a coumarin derivative exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C as a standard antioxidant (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial Applications
Coumarin-thiazole derivatives are known for their antimicrobial properties. A study highlighted the antimicrobial effectiveness of a coumarin-thiazole derivative when incorporated into polymers, showing great potential in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of these compounds. For instance, an efficient method was demonstrated for forming these compounds starting from salicylaldehyde, offering a novel approach for their preparation (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Cytotoxicity and Anticancer Activity
Some studies have evaluated the cytotoxicity of these derivatives. For example, a series of novel derivatives were synthesized and tested against cervical cancer cell lines, showing significant cytotoxicity at microliter concentrations (Shankar et al., 2017).
Antibacterial Evaluation
One-pot multicomponent reaction synthesis of these derivatives has been carried out, with some compounds showing broad-spectrum antibacterial activity against various bacterial strains (Velpula et al., 2015).
Novel Synthesis Approaches
Researchers have also explored novel synthesis methods for these compounds, such as a catalyst-free, environmentally benign approach yielding excellent yields and offering green chemistry solutions (Balwe et al., 2017).
Safety and Hazards
Future Directions
Benzothiazoles have attracted significant research interest in the field of organic light-emitting diodes due to their unique electro-optical properties . Coumarins have been widely explored as solar energy collectors, charge-transfer agents, and non-linear optical materials for photonic and electronic applications . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth ofM. tuberculosis . The inhibition potency of these derivatives was found to be better than standard reference drugs . The interaction of these compounds with their targets leads to the disruption of essential biological processes, thereby inhibiting the growth of the pathogen .
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis inM. tuberculosis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and potential cell death .
Pharmacokinetics
Thiazole derivatives, which include benzothiazole, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been associated with the inhibition ofM. tuberculosis growth . This suggests that the compound’s action could potentially lead to the disruption of essential biological processes in the pathogen, inhibiting its growth and potentially leading to cell death .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20-9-4-5-10-21(20)31-25)14-30-24(17)18(22(16)28)13-27-11-7-6-8-15(27)2/h4-5,9-10,12,14-15,28H,3,6-8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPBJMDFYLPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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